Bis(4-(oxiran-2-ylmethyl)phenyl)methane, also known by its CAS number 67533-76-0, is a chemical compound characterized by its unique structure and properties. It belongs to the class of epoxy compounds, specifically bisphenol derivatives, which are widely used in various industrial applications due to their excellent adhesive and mechanical properties. This compound features two oxirane groups attached to a central methane bridge, making it a difunctional epoxy resin.
Bis(4-(oxiran-2-ylmethyl)phenyl)methane is synthesized from phenolic precursors through epoxidation processes. It is classified as an epoxy resin, which is a type of thermosetting polymer known for its durability and resistance to chemical degradation. Epoxy resins are commonly used in coatings, adhesives, and composite materials.
The synthesis of bis(4-(oxiran-2-ylmethyl)phenyl)methane typically involves the following methods:
The reaction generally occurs under controlled temperatures and pH conditions to optimize the formation of the epoxy groups while minimizing side reactions. The resulting product is purified through distillation or chromatography to achieve high purity levels suitable for industrial applications.
The molecular formula for bis(4-(oxiran-2-ylmethyl)phenyl)methane is , with a molecular weight of 280.361 g/mol. The structure consists of two 4-(oxiran-2-ylmethyl)phenyl groups linked by a methylene bridge.
Bis(4-(oxiran-2-ylmethyl)phenyl)methane participates in various chemical reactions typical for epoxy compounds:
Curing agents such as polyamines are often used to initiate these reactions, resulting in thermoset materials with improved thermal and mechanical stability.
The mechanism of action for bis(4-(oxiran-2-ylmethyl)phenyl)methane primarily involves:
Bis(4-(oxiran-2-ylmethyl)phenyl)methane has several scientific and industrial applications:
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